2,3,6-Trifluoro-L-tyrosine

Description

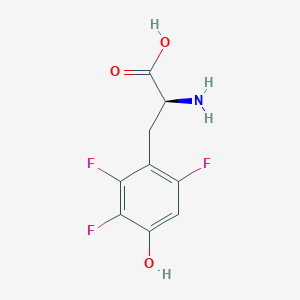

Structure

2D Structure

3D Structure

Properties

CAS No. |

182756-63-4 |

|---|---|

Molecular Formula |

C9H8F3NO3 |

Molecular Weight |

235.16 g/mol |

IUPAC Name |

(2S)-2-amino-3-(2,3,6-trifluoro-4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C9H8F3NO3/c10-4-2-6(14)8(12)7(11)3(4)1-5(13)9(15)16/h2,5,14H,1,13H2,(H,15,16)/t5-/m0/s1 |

InChI Key |

LVKGBSFEYFVENX-YFKPBYRVSA-N |

Isomeric SMILES |

C1=C(C(=C(C(=C1F)C[C@@H](C(=O)O)N)F)F)O |

Canonical SMILES |

C1=C(C(=C(C(=C1F)CC(C(=O)O)N)F)F)O |

Origin of Product |

United States |

Structural Characterization and Advanced Analysis of 2,3,6 Trifluoro L Tyrosine

X-ray Crystallographic Determination of 2,3,6-Trifluoro-L-tyrosine Hydrochloride Hydrate (B1144303)

Crystallographic studies have been instrumental in confirming the absolute stereochemistry of related fluorinated amino acids and understanding their molecular geometry. usm.edu In a broader context, X-ray diffraction has been used to characterize various complex organic molecules, including peptides and their derivatives, revealing crucial details about their secondary structures and intermolecular interactions. weizmann.ac.ilmdpi.com

For this compound, the crystal structure would reveal the specific arrangement of the trifluorinated phenyl ring relative to the amino acid backbone. This information is critical for understanding how the molecule interacts with its environment, such as in the active site of an enzyme. For instance, studies on other fluorinated tyrosines incorporated into proteins have shown that different fluorination patterns can lead to distinct conformational preferences of the aromatic side chain within a protein structure. acs.org

Interactive Table: Crystallographic Data for a Related Compound (Illustrative)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.8916 |

| b (Å) | 9.9811 |

| c (Å) | 14.272 |

| α (°) | 90 |

| β (°) | 90.639 |

| γ (°) | 90 |

| Volume (ų) | 839.21 |

Note: The data presented is for an illustrative compound and not this compound hydrochloride hydrate. Source: ugr.es

Stereochemical Investigations

The stereochemistry of amino acids is fundamental to their biological function. For this compound, the "L" designation refers to the stereochemical configuration at the α-carbon, which is the chiral center. This configuration is crucial for its recognition and processing by enzymes and other biological molecules.

Investigations into the stereochemistry of modified amino acids often employ techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to confirm the retention or inversion of configuration during synthesis or enzymatic reactions. usm.edu The synthesis of fluorinated amino acids can be achieved through various methods, including enzymatic approaches that are often highly stereoselective. acs.org

The inherent chirality of this compound dictates its interaction with chiral environments, a key aspect in the design of peptides and enzyme inhibitors. acs.org The stereochemical integrity of the α-carbon is essential for maintaining the specific three-dimensional structure required for biological activity.

Electron Density and Redox Behavior Modulation by Fluorination in Research Contexts

The introduction of three electron-withdrawing fluorine atoms onto the tyrosine ring significantly alters the electron density distribution of the aromatic system. This has a direct impact on the compound's redox behavior, a property that is central to the function of tyrosine in many biological electron transfer processes. nih.gov

Fluorination lowers the pKa of the phenolic hydroxyl group, making it a stronger acid. More importantly, it modulates the redox potential of the tyrosyl radical (Tyr•/Tyr-OH) couple. Research has shown that fluorinated tyrosines, when incorporated into proteins, can systematically tune the redox potential over a significant range. acs.org Specifically, trifluorinated tyrosines exhibit higher redox potentials compared to their non-fluorinated counterpart. acs.org

This modulation of redox potential is a powerful tool for mechanistic studies of enzymes that utilize tyrosine radicals, such as ribonucleotide reductase. acs.orgacs.org By replacing the native tyrosine with a fluorinated analog like this compound, researchers can probe the thermodynamics of radical transfer pathways. acs.org

Computational studies, such as those using density functional theory (DFT), have been employed to calculate the proton-coupled redox potentials of fluorinated tyrosines, showing good agreement with experimental values. nih.gov These studies reveal that the electron-withdrawing nature of the fluorine atoms stabilizes the radical state, thereby influencing the redox potential.

Interactive Table: Physicochemical Properties of Trifluorinated Tyrosine Analogs

The following table summarizes key physicochemical properties that are influenced by fluorination.

| Property | 2,3,5-Trifluoro-L-tyrosine | This compound | L-Tyrosine (for comparison) |

| Molecular Formula | C₉H₈F₃NO₃ nih.govguidechem.com | C₉H₈F₃NO₃ epa.gov | C₉H₁₁NO₃ |

| Molecular Weight ( g/mol ) | 235.16 nih.gov | 253.15 | 181.19 |

| pKa (Acidic Apparent) | Not specified | 2.13 epa.gov | 2.20 |

| pKa (Basic Apparent) | Not specified | 9.04 epa.gov | 9.21 |

| LogKow (Octanol-Water) | Not specified | 1.05 epa.gov | 0.26 |

| Redox Potential (E°' vs NHE at pH 5.5 in α3Y protein) | 1200 ± 3 mV acs.org | 1040 ± 3 mV acs.org | 980 mV |

Spectroscopic Applications of 2,3,6 Trifluoro L Tyrosine As a Molecular Probe

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 19F nucleus possesses a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of the proton (¹H) nucleus. researchgate.netnih.gov A key advantage of 19F NMR is the absence of endogenous fluorine in most biological systems, which eliminates background signals that can complicate other NMR techniques. acs.orgbeilstein-journals.org The chemical shift of 19F is also highly sensitive to the local electronic environment, spanning a range over 400 ppm, which allows for the detection of subtle conformational changes within a protein. researchgate.netcdnsciencepub.com

The precise substitution pattern of fluorine atoms on the aromatic ring of 2,3,6-Trifluoro-L-tyrosine can be unequivocally confirmed using 19F NMR spectroscopy. The chemical shift of each fluorine atom is uniquely influenced by its position relative to the other substituents (the hydroxyl and the alaninyl groups) and the other fluorine atoms on the phenyl ring.

In a typical 19F NMR spectrum of the free amino acid, three distinct signals would be expected, one for each fluorine atom at the 2, 3, and 6 positions. The coupling patterns (spin-spin splitting) between the fluorine nuclei and between fluorine and adjacent protons provide definitive structural information. For instance, the fluorine at position 2 would show coupling to the fluorine at position 3 and the proton at position 5. The fluorine at position 6 would couple to the proton at position 5. This network of couplings allows for unambiguous assignment of each resonance to a specific position on the tyrosine ring. The chemical shifts are primarily dependent on the substitution position on the aromatic ring. biorxiv.org

Once incorporated into a protein, this compound becomes a powerful probe for monitoring local protein dynamics, particularly the 180° rotational motion of the aromatic ring, known as a "ring flip." The rate of this flipping motion provides insight into the protein's internal packing and flexibility.

The rate of ring flips can be in the slow, intermediate, or fast exchange regime on the NMR timescale, leading to distinct spectral lineshapes. The sensitivity of the 19F NMR spectrum to this dynamic process is highly dependent on the fluorine substitution pattern. For a ring flip to be detectable by changes in the NMR spectrum, the environments of the fluorine nuclei must be different in the two flipped states.

In this compound, the fluorine atoms at positions 2 and 6 are ortho to the Cβ-Cγ bond axis, while the fluorine at position 3 is meta. A 180° ring flip exchanges the environments of the atoms at the 2 and 6 positions with those at the 6 and 2 positions, respectively, and the 3-position with the 5-position (which is a proton). Due to the asymmetric trifluoro-substitution, the chemical environments of the fluorine nuclei at positions 2 and 6 are non-equivalent. A ring flip will exchange these non-equivalent positions, leading to two distinct signals in the slow-exchange regime that coalesce and sharpen as the flip rate increases.

Studies on other fluorinated tyrosines have demonstrated this position-dependent sensitivity. For example, research using 2,6-difluorotyrosine (2,6-F₂Y) showed it to be a highly sensitive probe for ring flips, allowing for the observation of slow-to-fast exchange processes for buried tyrosine residues. biorxiv.org In contrast, analogs like 3-fluorotyrosine (3FY) were less sensitive in the same protein system. biorxiv.org The complex substitution of this compound, with its lack of symmetry, makes it an inherently sensitive probe, as a ring flip results in a significant change in the local electronic environment for all three fluorine atoms.

Because protein dynamics are temperature-dependent, variable-temperature (VT) 19F NMR is a crucial technique for quantifying the kinetics of ring flips. By acquiring spectra at a range of temperatures, researchers can observe the transition from a slow-exchange regime (two sharp peaks for a given flipping pair) through an intermediate-exchange regime (broadened peaks) to a fast-exchange regime (a single sharp peak at the average chemical shift). beilstein-journals.orgbiorxiv.org

Lineshape analysis of these variable-temperature spectra allows for the calculation of the exchange rate (kex) at each temperature. biorxiv.org This data can then be used to determine the thermodynamic activation parameters for the ring flip, such as the activation enthalpy (ΔH‡) and entropy (ΔS‡). biorxiv.org Although specific VT-NMR studies on proteins containing this compound are not widely published, studies on similar analogs provide a clear framework. For instance, VT-NMR experiments on proteins labeled with 2,6-F₂Y have been used to quantify ring flip rates on timescales from microseconds to seconds under mild experimental conditions. biorxiv.orgbiorxiv.org

| Compound | Substitution Pattern | Relative Sensitivity to Ring Flips | Key Findings from Protein Studies |

|---|---|---|---|

| 2,6-Difluoro-L-tyrosine | Symmetric (ortho, ortho') | High | Enables quantification of ring flip rates from microseconds to seconds; sensitive to slow, intermediate, and fast exchange regimes. biorxiv.orgbiorxiv.org |

| 3,5-Difluoro-L-tyrosine | Symmetric (meta, meta') | Moderate | Observed ring flips for some buried residues, but signals can be weak. biorxiv.org |

| 2,3-Difluoro-L-tyrosine | Asymmetric | Moderate to High | Can yield complex signals due to the influence of both ring flips and side-chain torsion angles. biorxiv.org |

| This compound | Asymmetric | Theoretically High | Asymmetric pattern is expected to be highly sensitive to changes in the local environment upon ring flip. |

Protein-Observed 19F NMR (PrOF NMR) is an experimental approach where a protein is labeled with a 19F-containing amino acid, and changes in the 19F NMR spectrum are monitored upon interaction with binding partners, such as small molecules, other proteins, or nucleic acids. beilstein-journals.orgnih.gov The high sensitivity of the 19F chemical shift to its environment makes PrOF NMR an excellent tool for fragment-based drug discovery and for characterizing protein-ligand interactions. nih.gov

The incorporation of this compound provides three distinct fluorine probes at a single amino acid site. Each of these probes can report on different aspects of a binding event. For example, a ligand binding near the hydroxyl group might primarily perturb the F-2 and F-6 signals, while a change in solvent exposure might affect all three. This multi-reporter capability from a single residue can provide more detailed structural information about the binding event or conformational change compared to a singly-fluorinated probe. Research on a de novo designed three-helix bundle protein, α₃Y, has shown that it can be successfully modified to include this compound, creating the α₃(2,3,6)F₃Y variant. nih.govnih.gov This work demonstrated that the global properties of the protein remained essentially identical to the wild-type, indicating that the trifluorinated analog is a non-perturbing probe. nih.gov Such stability is crucial for ensuring that observations from PrOF NMR studies reflect the behavior of the native protein.

¹⁹F NMR for Probing Protein Dynamics and Ring Flips

Mass Spectrometry for Compound and Protein Incorporation Verification

Mass spectrometry (MS) is an indispensable tool used in conjunction with NMR studies to verify both the successful synthesis of the fluorinated amino acid and its efficient incorporation into the target protein. biorxiv.orgmdpi.com

Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the precise molecular weight of the synthesized this compound, confirming its chemical identity. biorxiv.org Once the amino acid is used in protein expression, ESI-MS or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is used to analyze the intact protein. mdpi.comlcms.cz By comparing the measured mass of the expressed protein with its theoretical mass, the efficiency of incorporation can be quantified. A successful incorporation of this compound in place of a standard tyrosine residue results in a specific mass shift.

For example, studies involving the site-specific encoding of a related analog, 2,3,6-trifluorophenylalanine, in mammalian cells confirmed the high fidelity and efficiency of its incorporation into a superfolder green fluorescent protein (sfGFP) using ESI-mass spectrometry. biorxiv.org Similarly, the incorporation of this compound into the α₃Y protein was confirmed by mass spectrometry, which is a critical quality control step before proceeding with further biophysical characterization. nih.govresearchgate.net

| Analysis Type | Technique | Purpose | Expected Outcome for this compound |

|---|---|---|---|

| Compound Verification | ESI-MS | Confirm the molecular weight of the synthesized amino acid. | Observed mass matches the theoretical mass of C₉H₈F₃NO₃. |

| Protein Incorporation Verification | ESI-MS or MALDI-TOF MS | Confirm the incorporation of the unnatural amino acid into the target protein and determine efficiency. | The mass of the expressed protein shows an increase corresponding to the replacement of one or more tyrosine residues with this compound. biorxiv.org |

Incorporation of 2,3,6 Trifluoro L Tyrosine into Peptides and Proteins for Research

Impact of Fluorination on Protein Structural and Functional Research

The site-specific incorporation of 2,3,6-Trifluoro-L-tyrosine provides a powerful tool for investigating protein structure, stability, and function. The unique properties of the fluorine atoms serve as sensitive probes of the local environment within a protein.

Influence on Protein Structure and Stability

The introduction of fluorine atoms can significantly impact protein structure and stability. walshmedicalmedia.com Fluorine is highly electronegative and can alter the pKa of the tyrosine hydroxyl group. walshmedicalmedia.com For instance, the pKa of this compound incorporated into a peptide was determined to be 7.1. nih.gov This change in acidity can affect hydrogen bonding networks and electrostatic interactions within the protein.

The impact of fluorination on stability is context-dependent. Fluorination can enhance protein stability by promoting more stable protein folds. walshmedicalmedia.com However, in some cases, it can also be destabilizing. For example, in a study on PvuII endonuclease, the incorporation of 3-Fluoro phenylalanine resulted in similar stability to the wild type, while 2-Fluoro and 4-Fluoro phenylalanine led to decreased stability. walshmedicalmedia.com

The following table summarizes research findings on the incorporation of fluorinated tyrosine analogs and their effects:

| Fluorinated Analog | Protein Studied | Key Findings | References |

| This compound | Peptide of Ribonucleotide Reductase (RNR) | Allowed for monitoring of radical transport in the α2 subunit of RNR. | nih.govnih.gov |

| This compound | α3Y model protein | The global properties of the protein variant were essentially identical to the wild-type. | acs.orgresearchgate.net |

| 2,3,5-Trifluoro-L-tyrosine | Ribonucleotide Reductase (RNR) | An evolved aaRS enabled site-specific incorporation to study the radical pathway. | nih.gov |

| Various Fluorotyrosines | Ribonucleotide Reductase (RNR) | Used as tools to study the mechanism of tyrosyl radical formation and reactivity. | researchgate.net |

| 3-Fluoro-L-tyrosine | Red Fluorescent Protein (DsRed) | Resulted in increased fluorescence quantum yield and a shifted fluorescence maximum. | nih.gov |

Modulation of Protein Folding Kinetics

The introduction of fluorinated amino acids can significantly influence the kinetics of protein folding. The strong inductive effect of fluorine atoms can alter the electronic properties of the amino acid side chain, which in turn can affect non-covalent interactions that are crucial for the folding process. mdpi.com For instance, the fluorination of aromatic residues can impact hydrophobic and aromatic-aromatic interactions within the protein core, potentially stabilizing or destabilizing folding intermediates and transition states.

Research has shown that the incorporation of fluorinated amino acids can lead to hyperstable protein folds. rsc.org This enhanced stability is often attributed to the unique properties of fluorocarbons, which can promote phase segregation and strengthen hydrophobic interactions. nih.gov By strategically placing this compound within a protein, researchers can modulate the folding landscape, providing insights into the forces that govern the folding pathway and the stability of the final native structure. rsc.org

Alteration of Photophysical Properties of Proteins for Engineered Fluorescence

The incorporation of fluorinated amino acids can significantly alter the photophysical properties of proteins, providing a powerful tool for engineering novel fluorescent probes. acs.org While natural aromatic amino acids like tyrosine have intrinsic fluorescence, their utility can be limited by low quantum yields and spectral overlap. acs.org Introducing fluorinated analogs such as this compound can modulate the electronic environment of the chromophore, leading to changes in absorption and emission spectra, as well as fluorescence quantum yield. nih.gov

Studies on Green Fluorescent Protein (GFP) have demonstrated that replacing the tyrosine residue in the chromophore with fluorinated analogs, including 2,3,5-trifluorotyrosine, can systematically tune its photophysical properties. nih.gov These modifications can shift the absorption and emission maxima, providing a palette of fluorescent proteins with different colors. This approach allows for the rational design of proteins with tailored fluorescence characteristics for specific imaging applications. The ability to fine-tune the photophysical properties through the site-specific incorporation of fluorinated tyrosines opens up new avenues for developing sensitive and specific fluorescent reporters for cellular imaging and sensing.

Investigation of Conformational Changes and Intermolecular Interactions

The introduction of this compound serves as a sensitive probe for investigating protein conformational changes and intermolecular interactions, often utilizing ¹⁹F NMR spectroscopy. acs.org The ¹⁹F nucleus is an excellent NMR probe due to its 100% natural abundance, high gyromagnetic ratio, and the large chemical shift dispersion of fluorine, which is highly sensitive to the local environment. acs.org

By incorporating this compound at specific sites, researchers can monitor changes in the ¹⁹F chemical shift to detect subtle conformational transitions within a protein upon ligand binding, protein-protein interaction, or changes in environmental conditions. acs.orged.ac.uk For instance, changes in the chemical shift and line-broadening of the ¹⁹F resonances have been used to assess lipid-protein interactions and protein oligomerization. acs.org This technique provides high-resolution information about the local environment of the fluorinated residue, enabling the detailed characterization of molecular recognition events and the dynamics of protein complexes.

Biochemical and Enzymatic Research with 2,3,6 Trifluoro L Tyrosine

Enzyme Inhibition and Modulatory Studies

The introduction of fluorine atoms onto the tyrosine ring can significantly impact its interaction with various enzymes. These effects are largely attributable to the strong electron-withdrawing nature of fluorine, which can alter the pKa of the phenolic hydroxyl group and influence the steric and electronic environment of the amino acid.

Inhibition of Tyrosine Hydroxylase and Other Oxidoreductases

While specific kinetic studies on the direct inhibition of tyrosine hydroxylase by 2,3,6-Trifluoro-L-tyrosine are not extensively detailed in the available literature, the structural analogy to tyrosine, the natural substrate, suggests a potential for competitive inhibition. Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, and its active site accommodates tyrosine. Fluorinated analogs of tyrosine can act as competitive inhibitors for this class of enzymes. The altered electronic properties of the fluorinated ring may affect the binding affinity and the subsequent catalytic steps.

Mechanisms of Enzyme Inhibition, including Steric and Electronic Effects

The mechanisms through which fluorinated tyrosines, including this compound, can inhibit or modulate enzyme activity are multifaceted.

Electronic Effects: The three fluorine atoms on the phenyl ring of this compound are potent electron-withdrawing groups. This has a significant acidifying effect on the phenolic hydroxyl group, lowering its pKa compared to natural tyrosine. For N-acetylated, carboxyamide fluorotyrosine analogues, the pKa can span a range from 5.6 to 8.4. nih.gov This alteration in acidity can impact the protonation state of the amino acid within the enzyme's active site, potentially affecting binding and catalysis. Enzymes that rely on the specific pKa of the tyrosine hydroxyl group for their mechanism of action would be particularly sensitive to this substitution.

Steric Effects: While fluorine is relatively small, the substitution of three hydrogen atoms with fluorine atoms does increase the steric bulk of the phenyl ring. This can influence how the amino acid fits into the confined space of an enzyme's active site. The specific substitution pattern of this compound will present a unique steric profile that could either hinder or, in some cases, favorably alter its interaction with the binding pocket of an enzyme compared to the native tyrosine.

Investigations into Protein Tyrosine Phosphatase 1B (PTP1B)

Redox Chemistry and Radical-Mediated Processes in Biological Systems

The electronic modifications introduced by fluorination make this compound an excellent tool for investigating redox reactions and the behavior of radical species in biological contexts.

Stabilization of Radical Species by Fluorination

Fluorination of the tyrosine ring can have a profound effect on the stability and electronic properties of the corresponding tyrosyl radical. The electron-withdrawing fluorine atoms can delocalize the unpaired electron spin density in the radical, which can be observed through techniques like Electron Paramagnetic Resonance (EPR) spectroscopy.

In studies involving ribonucleotide reductase (RNR), an enzyme that utilizes a tyrosyl radical for its catalytic activity, various fluorinated tyrosine analogs have been incorporated to probe the enzymatic mechanism. The EPR spectrum of each fluorinated tyrosyl radical provides a unique signature that reflects the altered electronic environment. nih.gov The substitution with this compound, for instance, has been shown to generate a stable radical within the β2 subunit of E. coli RNR. acs.org The ability to generate and characterize these modified radicals offers insights into the electron transfer pathways and the role of the tyrosyl radical in catalysis.

Formal Reduction Potentials of Fluorinated Tyrosine Residues in Proteins

A key parameter in understanding the role of tyrosine in biological electron transfer is its formal reduction potential (E°′), which quantifies the tendency of the tyrosyl radical to be reduced. Fluorination significantly impacts this potential.

Research utilizing protein film square-wave voltammetry has allowed for the determination of the formal reduction potentials of various fluorinated tyrosine residues site-specifically incorporated into a model protein, α3Y. These studies have revealed that the oxidizing power of the tyrosyl radical increases with the number and position of fluorine substituents. The order of increasing oxidizing power has been determined as: 3,5-F2Y < Y < 2,3,5-F3Y < 2,3-F2Y < 2,3,6-F3Y. nih.gov This indicates that the 2,3,6-trifluorotyrosyl radical is a more potent oxidizing agent than the native tyrosyl radical.

The formal reduction potentials for a range of fluorinated tyrosines, measured in the α3Y protein at pH 5.5, span from 1040 ± 3 mV to 1200 ± 3 mV versus the normal hydrogen electrode. nih.gov This tunability of the reduction potential makes fluorinated tyrosines, including this compound, invaluable for systematically probing the thermodynamics of electron transfer reactions in proteins.

Below is an interactive data table summarizing the apparent pKa (pKa(app)) and formal reduction potentials (E°′) of various fluorinated tyrosine residues incorporated into the α3Y model protein.

| Compound | pKa(app) of X32 in α3X | E°′ (mV vs NHE) at pH 5.5 |

| Tyrosine (Y) | 10.1 | 986 |

| 3,5-Difluoro-L-tyrosine (3,5-F2Y) | 8.0 ± 0.1 | 1040 ± 3 |

| 2,3,5-Trifluoro-L-tyrosine (2,3,5-F3Y) | 7.2 ± 0.1 | 1140 ± 3 |

| 2,3-Difluoro-L-tyrosine (2,3-F2Y) | 8.6 (predicted) | 1180 ± 3 |

| This compound (2,3,6-F3Y) | 7.9 ± 0.1 | 1200 ± 3 |

Data sourced from Ravichandran, K. R., et al. (2017). J Am Chem Soc. nih.gov

Substrate Specificity and Reaction Mechanisms of Enzymes

Tyrosine phenol-lyase (TPL) is a pyridoxal-5'-phosphate (PLP) dependent enzyme that catalyzes the reversible β-elimination of L-tyrosine to produce phenol (B47542), pyruvate (B1213749), and ammonia. researchgate.netebi.ac.uknih.gov The enzyme can also catalyze a variety of related reactions, including the synthesis of L-tyrosine analogs from substituted phenols. nih.govnih.gov

Detailed kinetic studies on the reactivity of Tyrosine Phenol-Lyase specifically with this compound are not available in the reviewed literature. However, research on other fluorinated tyrosine analogs provides insight into how such substitutions might affect the enzyme's catalytic activity. For instance, studies have been conducted on the interaction of TPL with 3-fluoro-L-tyrosine. nih.gov The fluorine substituent alters the electronic properties of the phenolic ring, which can influence binding and the rate of the elimination reaction. The mechanism of TPL involves the formation of an external aldimine with the PLP cofactor, followed by α-proton abstraction to form a quinonoid intermediate. nih.govnih.gov Subsequent cleavage of the Cβ-Cγ bond is facilitated by proton donation from a catalytic residue, Tyr-71. nih.gov The specificity of TPL for L-tyrosine is partly conferred by an arginine residue (Arg-381), which interacts with the substrate's 4'-hydroxyl group. rcsb.org Substitution of this hydroxyl group or alteration of the ring's electronic character, as with trifluorination, would be expected to significantly impact substrate recognition and catalysis.

The reversible phosphorylation of tyrosine residues by tyrosine protein kinases is a fundamental mechanism for controlling cellular signaling pathways. cellpathway.com To study the kinetics and substrate specificity of these enzymes, short synthetic peptides containing tyrosine are often used as substrates. nih.govnih.gov

There is no specific information available in the search results regarding the use of peptides containing this compound in phosphorylation studies with tyrosine protein kinases. The incorporation of fluorinated tyrosine analogs into peptides can be a powerful tool for investigating enzyme mechanisms. The electron-withdrawing fluorine atoms lower the pKa of the phenolic hydroxyl group, which could potentially affect the rate of phosphorylation by altering the substrate's nucleophilicity or its interaction with the kinase active site. However, specific studies employing this compound as a substrate for any tyrosine kinase have not been reported in the available literature.

Tyrosine is a non-essential amino acid in mammals, as it can be synthesized from the essential amino acid phenylalanine. nih.gov It serves as a precursor for a variety of critical biological molecules. The primary metabolic pathways for tyrosine include:

Protein Synthesis: Incorporation into polypeptides.

Catabolism: Degradation into fumarate and acetoacetate, which can enter the citric acid cycle. This process begins with the enzyme tyrosine aminotransferase. rug.nl

Neurotransmitter and Hormone Synthesis: Conversion to L-DOPA, which is a precursor for catecholamines like dopamine, norepinephrine, and epinephrine. nih.gov

Thyroid Hormone Synthesis: Iodination of tyrosine residues within the protein thyroglobulin to produce thyroxine (T4) and triiodothyronine (T3). nih.gov

Melanin Synthesis: Oxidation of tyrosine via tyrosinase is the initial step in the production of melanin pigments. nih.gov

Specific research detailing the metabolic fate of this compound or its interaction with these pathways is not present in the available search results. The introduction of three fluorine atoms onto the aromatic ring is a significant structural modification. This could potentially make the compound an inhibitor of enzymes involved in tyrosine metabolism, such as tyrosine hydroxylase or tyrosinase, or it could prevent its recognition by tyrosyl-tRNA synthetase, thereby blocking its incorporation into proteins. One study on L-[2-¹⁸F]fluorotyrosine (a different isomer) indicated that it acts as a tracer for protein synthesis and does not undergo significant metabolism to fluorodopa or fluorodopamine, suggesting it is not a substrate for tyrosine hydroxylase. researchgate.net However, the metabolic profile of the 2,3,6-trifluoro isomer remains uncharacterized in the provided literature.

Theoretical and Computational Investigations of 2,3,6 Trifluoro L Tyrosine

Density Functional Theory (DFT) Studies on Molecular Properties and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of fluorinated amino acids. plos.orgmarcelswart.eu By calculating parameters based on quantum mechanics, such as molecular orbital energies and geometric configurations, DFT provides a detailed understanding of how trifluorination impacts the properties of L-tyrosine. mdpi.com

DFT calculations, for instance using the B3LYP hybrid functional, are employed to elucidate fundamental concepts of chemical reactivity. plos.orgresearchgate.net The introduction of three fluorine atoms to the tyrosine ring significantly alters its electronic properties. These electronegative atoms exert strong inductive effects, which can delocalize the radical electron across the aromatic ring through mesomeric stabilization. This delocalization leads to a lower Gibbs free energy (ΔG) for the radical, rendering it more stable but less reactive.

Key molecular properties that can be calculated using DFT include:

Molecular Orbital Energies (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their corresponding energy gap, are crucial indicators of a molecule's reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. mdpi.com

Global Reactivity Descriptors: These descriptors, derived from DFT calculations, provide a quantitative measure of a molecule's stability and reactivity. plos.org

Molecular Electrostatic Potential (ESP): The ESP map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor, which is critical for understanding intermolecular interactions. plos.org

Interactive Data Table: DFT-Calculated Properties of Fluorinated Tyrosine Analogs

| Compound | Calculated Property | Significance |

|---|---|---|

| 2,3,6-Trifluoro-L-tyrosine | HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. |

| This compound | Electron Affinity | Relates to the ability to accept an electron. |

| This compound | Ionization Potential | Energy required to remove an electron. |

| L-Tyrosine | HOMO-LUMO Energy Gap | Baseline for comparison with fluorinated analogs. |

Prediction of Spectroscopic Parameters, particularly ¹⁹F Chemical Shifts in Proteins

One of the most powerful applications of computational chemistry in the study of fluorinated amino acids is the prediction of ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The ¹⁹F nucleus is an excellent probe for NMR spectroscopy due to its 100% natural abundance, high gyromagnetic ratio, and a chemical shift range that is highly sensitive to the local environment. d-nb.infoacs.org This sensitivity, however, also presents a challenge for accurately predicting chemical shifts. d-nb.info

Quantum chemical methods, often integrated into a quantum mechanics/molecular mechanics (QM/MM) framework, have been developed to predict the ¹⁹F NMR spectra of fluorinated proteins. nih.govd-nb.info These methods can help in the assignment of complex spectra, which is a necessary step for detailed structural analysis of protein-ligand interactions. researchgate.net The accuracy of these predictions is highly dependent on several factors, including the level of theory, the basis set used, and the proper treatment of the surrounding environment, particularly explicit solvation by water molecules. nih.gov

For instance, studies have shown that DFT calculations using the B3LYP hybrid functional and the 6-31G(d,p) basis set can successfully predict trends in ¹⁹F chemical shift dispersion as a function of solvent polarity. nih.gov The computational protocol generally involves:

Generating a structural model of the protein with the incorporated fluorinated amino acid.

Performing QM/MM calculations where the fluorinated residue is treated with a high level of quantum theory, and the rest of the protein and solvent are treated with a molecular mechanics force field.

Calculating the isotropic ¹⁹F NMR chemical shifts.

These predicted shifts can then be compared with experimental data to validate the structural model and gain insights into the protein's microenvironment. nih.gov

Interactive Data Table: Factors Influencing ¹⁹F Chemical Shift Predictions

| Factor | Description | Computational Approach |

|---|---|---|

| Solvent Effects | The polarity of the surrounding solvent significantly impacts the electronic environment of the fluorine nucleus. | Inclusion of explicit solvent molecules or implicit solvent models in the calculation. |

| Protein Microenvironment | Local secondary and tertiary structure, and proximity to other residues influence the chemical shift. nih.gov | QM/MM methods to account for the electrostatic and steric effects of the protein. |

| Conformational Dynamics | The flexibility of the protein and the fluorinated side chain can lead to an averaging of chemical shifts. | Molecular dynamics simulations to sample different conformations. |

Molecular Dynamics Simulations of Protein-Incorporated Analogues

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of proteins and other biomolecules at an atomic level. rochester.edu When this compound is incorporated into a protein, MD simulations can provide valuable insights into how this modification affects the protein's structure, flexibility, and interactions.

The primary goal of MD simulations in this context is to sample the conformational space of the protein-incorporated analogue and to understand how the trifluorinated tyrosine side chain interacts with its local environment. rochester.edu These simulations can reveal changes in hydrogen bonding patterns, salt bridges, and hydrophobic interactions that may result from the presence of the fluorine atoms. For example, MD simulations can be used to study the binding of a substrate to a protein containing this compound and to calculate the binding free energy. oncotarget.com

A typical MD simulation protocol for a protein with an incorporated fluorinated amino acid involves:

System Setup: The protein structure is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

Minimization and Equilibration: The system is first energy-minimized to remove any steric clashes and then gradually heated and equilibrated to the desired temperature and pressure.

Production Run: A long simulation is run to generate a trajectory of the protein's atomic movements over time.

Analysis: The trajectory is then analyzed to extract information about the protein's dynamics, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond analysis. oncotarget.com

While MD simulations provide a wealth of information, a key challenge is ensuring that the simulation has run long enough to have adequately sampled the relevant conformational states of the protein, a concept known as convergence. rochester.edu

Computational Analysis of Electron Transfer Pathways in Fluorinated Protein Systems

Redox-active tyrosines are crucial for the function of many enzymes involved in processes like energy transduction and DNA synthesis. acs.org The incorporation of fluorinated tyrosines, such as this compound, provides a unique tool to study intraprotein electron transfer (ET) reactions. sfu.ca Computational methods are instrumental in analyzing the pathways of this electron transfer.

The introduction of fluorine atoms systematically alters the reduction potential of the tyrosine residue. nih.govnih.gov This allows for the fine-tuning of the thermodynamic driving force for ET. Computational models can be used to predict how these changes in reduction potential will affect the rates and pathways of electron transfer within a protein.

One approach to analyzing ET pathways is to use programs that identify potential hopping sites for electrons or electron holes, such as other aromatic residues (tryptophan, tyrosine) and methionine or cysteine residues. researchgate.net These programs can map out the most likely pathways for long-range electron transfer, which can involve a combination of through-bond and through-space "jumps."

By combining experimental data from techniques like protein film voltammetry with computational analysis, researchers can gain a detailed understanding of the thermodynamics and kinetics of radical transfer reactions in proteins containing fluorinated tyrosines. acs.org This knowledge is crucial for understanding both normal biological function and aberrant ET reactions that can lead to cellular damage.

Interactive Data Table: Formal Reduction Potentials of Tyrosine Analogs in a Model Protein

| Compound | Formal Reduction Potential (E°′) vs. NHE at pH 5.5 |

|---|---|

| α3(3,5)F2Y | 1040 ± 3 mV acs.org |

| α3(2,3,5)F3Y | ~1100 mV (estimated from range) acs.org |

| α3(2,3)F2Y | ~1150 mV (estimated from range) acs.org |

| α3(2,3,6)F3Y | 1200 ± 3 mV acs.org |

Emerging Research Avenues and Future Prospects for 2,3,6 Trifluoro L Tyrosine

Development of Advanced Materials with Unique Properties for Research Applications

The incorporation of fluorinated amino acids like 2,3,6-Trifluoro-L-tyrosine into peptides and proteins is a burgeoning area of materials science. mdpi.com The unique properties conferred by the fluorine atoms—such as increased hydrophobicity, altered electronic character, and enhanced stability—make this compound a valuable building block for creating novel biomaterials. mdpi.com The strong electron-withdrawing nature of fluorine can influence the local environment, potentially leading to materials with tailored functionalities. mdpi.com

Research in this area focuses on leveraging the "fluorous effect," a phenomenon where highly fluorinated molecules tend to self-associate and segregate from both hydrophilic and lipophilic environments, to drive the assembly of new material structures. mdpi.com This can be exploited to create materials with unique surface properties or to stabilize specific protein conformations. The enhanced stability of fluorinated compounds against enzymatic degradation is another key feature being explored for the development of more durable biomaterials.

Table 1: Potential Applications of this compound in Advanced Materials

| Application Area | Rationale | Potential Impact |

| Biomimetic Therapeutics | Enhanced stability and altered receptor interactions due to fluorination. mdpi.com | Development of more potent and longer-lasting peptide-based drugs. |

| Drug Delivery Vehicles | Self-assembly properties driven by the fluorous effect. mdpi.com | Creation of novel nanoparticles or hydrogels for targeted drug release. |

| Bioimaging Modalities | The presence of ¹⁹F allows for specialized magnetic resonance imaging. mdpi.com | Non-invasive tracking of materials and biological processes in vivo. |

| Enzyme Engineering | Fluorination can alter enzyme activity and stability. | Design of robust biocatalysts for industrial applications. |

Design of Novel Fluorinated Probes for Chemical Biology and Structural Biology

This compound is a promising candidate for the design of novel probes for studying biological systems, primarily through the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org The fluorine-19 nucleus has a high gyromagnetic ratio and 100% natural abundance, making it a highly sensitive NMR probe. acs.org Since naturally occurring organofluorines are rare in biological systems, the ¹⁹F NMR signal from an incorporated fluorinated amino acid provides a clean window to observe its local environment without background interference. beilstein-journals.org

The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its surroundings, making it an ideal reporter for changes in protein conformation, ligand binding, and interactions with other molecules. ed.ac.uknih.gov By incorporating this compound into a protein, researchers can gain site-specific information about its structure and dynamics. This approach has been successfully used with other fluorinated tyrosine analogs to study protein folding, membrane interactions, and the formation of protein complexes. acs.orged.ac.uk

Table 2: Comparison of Fluorinated Tyrosine Probes for NMR Studies

| Fluorinated Tyrosine Analog | Number of Fluorines | Key Features for NMR | Representative Applications |

| 3-Fluoro-L-tyrosine | 1 | Single ¹⁹F signal, relatively small perturbation. nih.gov | Observing protein folding and dynamics in small to medium-sized proteins. ed.ac.uknih.gov |

| 3,5-Difluoro-L-tyrosine | 2 | Two equivalent ¹⁹F atoms can provide a stronger signal. | Studying protein-membrane interactions and conformational changes. rhhz.net |

| This compound | 3 | Multiple, distinct ¹⁹F signals can offer more detailed structural information. acs.org | Potential for detailed mapping of protein active sites and complex interactions. |

| 2,3,5,6-Tetrafluoro-L-tyrosine | 4 | High fluorine content for a strong signal, but potentially greater structural perturbation. chemspider.com | Used in studies requiring high sensitivity. |

Applications in Studying Protein Dynamics and Interactions within Complex Biological Milieus

A significant challenge in biophysics is understanding how proteins function within the crowded and complex environment of a living cell. In-cell NMR is a powerful technique that addresses this challenge, and fluorinated amino acids like this compound are proving to be invaluable tools in this field. nih.gov The ability to introduce a ¹⁹F NMR probe into a specific protein allows researchers to study its structure, dynamics, and interactions directly inside living cells. biorxiv.org

The substitution of native tyrosine residues with fluorinated analogs enables the monitoring of dynamic processes such as aromatic ring flips, which are crucial for enzyme catalysis and protein "breathing" motions. biorxiv.org Studies with difluorotyrosine have already demonstrated the feasibility of measuring these dynamics in vitro and in living cells, revealing how the cellular environment influences protein behavior. biorxiv.orgbiorxiv.org The unique spectral properties of this compound could provide even more detailed insights into these processes.

Furthermore, ¹⁹F NMR can be used to monitor protein-protein interactions (PPIs), which are fundamental to most biological processes. nih.govresearchgate.net Changes in the ¹⁹F NMR spectrum of a labeled protein upon interaction with a binding partner can provide information about the binding interface and the conformational changes that occur. nih.gov This is particularly relevant for studying interactions at protein surfaces, where aromatic residues like tyrosine are often enriched.

Exploration in Peptide Chemistry and Rational Design of Bioactive Peptides

The incorporation of unnatural amino acids into peptides is a well-established strategy in medicinal chemistry to enhance their therapeutic properties. nih.gov Fluorinated amino acids, in particular, can significantly impact a peptide's bioactivity, metabolic stability, and pharmacokinetic profile. nih.govacs.org The introduction of fluorine atoms can alter a peptide's conformation, hydrophobicity, and electronic properties, leading to improved receptor binding and resistance to enzymatic degradation. acs.orgmdpi.com

The rational design of bioactive peptides involves strategically modifying their sequence to optimize their function. plos.orgmdpi.com this compound can be used as a building block in solid-phase peptide synthesis to create novel peptide analogs with enhanced properties. nih.govnih.gov For example, increasing the hydrophobicity of a peptide by incorporating fluorinated amino acids can improve its membrane permeability. nih.gov The altered pKa of the phenolic group in trifluorotyrosine can also influence its interactions with biological targets. acs.org

Table 3: Impact of Fluorination on Peptide Properties

| Property | Effect of Fluorination | Rationale |

| Metabolic Stability | Increased | The strong carbon-fluorine bond is resistant to enzymatic cleavage. acs.org |

| Receptor Binding Affinity | Can be enhanced or modulated | Altered electronics and hydrophobicity can lead to more favorable interactions with the target receptor. nih.govacs.org |

| Hydrophobicity | Increased | Fluorine is highly electronegative but the C-F bond is not highly polarizable, leading to "superhydrophobic" effects. mdpi.comnih.gov |

| Conformation | Can induce specific secondary structures | Fluorine can participate in non-covalent interactions that influence peptide folding. |

| pKa of Side Chain | Lowered | The electron-withdrawing fluorine atoms decrease the pKa of the tyrosine hydroxyl group. acs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.